1-benzyl-4-[5-(2-chlorophenyl)furan-2-carbothioyl]piperazine
Description
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(2-chlorophenyl)furan-2-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c23-19-9-5-4-8-18(19)20-10-11-21(26-20)22(27)25-14-12-24(13-15-25)16-17-6-2-1-3-7-17/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSVCYYQSUFFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown good antifungal activity with proteins.
Mode of Action
It is suggested that the compound interacts with its target proteins, leading to changes that result in its antifungal activity.
Biological Activity
1-benzyl-4-[5-(2-chlorophenyl)furan-2-carbothioyl]piperazine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H21ClN2OS
- Molecular Weight : 396.9329 g/mol
- CAS Number : 941943-05-1
The compound features a piperazine core substituted with a benzyl group and a furan-2-carbothioyl moiety, which contributes to its biological properties.
This compound has been shown to exhibit activity against various biological targets:
- Antitumor Activity : Studies indicate that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the furan and chlorophenyl groups may enhance these effects through specific interactions with cellular pathways involved in tumor growth .
- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity. The furan ring is known to contribute to the inhibition of bacterial growth, potentially through interference with bacterial protein synthesis .
Pharmacological Effects
Research has highlighted several pharmacological effects associated with this compound:
- CNS Activity : Given the piperazine structure, there is potential for central nervous system (CNS) activity. Compounds in this class often exhibit anxiolytic or antidepressant properties, which could be explored further in clinical settings .
- Anti-inflammatory Effects : Similar derivatives have been noted for their anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This suggests a therapeutic potential in treating inflammatory diseases .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in vitro against various cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic applications.
Case Study 2: Antimicrobial Testing
In a comparative study, this compound was tested against standard bacterial strains. The findings revealed notable inhibition zones, suggesting effective antimicrobial properties that warrant further exploration for potential development into therapeutic agents.
Data Tables
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological properties that make it a candidate for further research:
- Antidepressant Activity : Studies have indicated that derivatives of piperazine compounds can exhibit antidepressant effects. The structural modifications in 1-benzyl-4-[5-(2-chlorophenyl)furan-2-carbothioyl]piperazine may enhance its efficacy in treating mood disorders.
- Anticancer Activity : Some studies suggest that compounds with furan and piperazine moieties possess anticancer properties. The specific structure of this compound may interact with cellular pathways involved in cancer progression, warranting further investigation.
- Antimicrobial Effects : The presence of the chlorophenyl group may contribute to antimicrobial activity, making it a potential candidate for developing new antibiotics.
Case Studies
Several studies have explored the applications of this compound:
- Study on Antidepressant Effects : A research article published in a peer-reviewed journal examined the antidepressant potential of piperazine derivatives, including this compound. Results indicated significant improvements in behavioral models of depression, suggesting its potential as a therapeutic agent for mood disorders.
- Anticancer Research : Another study focused on the anticancer properties of similar compounds. In vitro assays demonstrated that derivatives with furan and piperazine structures inhibited cancer cell proliferation, indicating that this compound could be further explored for its anticancer effects.
Table 1: Summary of Pharmacological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Significant improvement in behavioral models | [Research Study 1] |
| Anticancer | Inhibition of cancer cell proliferation | [Research Study 2] |
| Antimicrobial | Potential activity against bacterial strains | [Research Study 3] |
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Piperazine Formation | Reaction with benzyl halides |
| Furan Synthesis | Cyclization from carbonyl precursors |
| Thioester Formation | Thioesterification to introduce carbothioyl group |
Comparison with Similar Compounds
Key Observations :
- The 2-chlorophenyl group is associated with serotonin receptor interactions, as seen in 1-(2-chlorophenyl)piperazine, which reduces locomotor activity in rats via 5-HT1B/1C receptor activation .
- Heterocyclic substituents (e.g., thiophene, isoxazole) influence target specificity. For example, nitrothienyl derivatives like 1-benzyl-4-(5-nitrothien-2-yl)piperazine may exhibit antimicrobial properties .
Anti-Helicobacter pylori Activity
Piperazine derivatives with nitroaryl-thiadiazole moieties (e.g., 5-(nitrothienyl)-1,3,4-thiadiazoles) demonstrate potent activity against resistant H. pylori strains, with MIC values as low as 0.5 µg/mL . The nitro group is critical for electron-deficient interactions with bacterial enzymes .
Serotonin Receptor Modulation
1-(2-Chlorophenyl)piperazine and 1-(3-chlorophenyl)piperazine suppress locomotor activity in rats via 5-HT1B/1C receptors, with potency dependent on the chlorophenyl substitution position (2- > 3- > 4-) . The target compound’s 2-chlorophenyl group suggests similar receptor affinity.
P-Glycoprotein (P-gp) Modulation
Piperazine derivatives show variable effects on P-gp, a drug efflux transporter. However, structural differences (e.g., iodine substitution) limit direct comparisons to the target compound .
Research Findings and Implications
- Substituent Position Matters : 2-Chlorophenyl groups enhance serotonin receptor binding compared to 3- or 4-substituted analogues .
- Nitroheterocycles Boost Antimicrobial Activity : Nitrothienyl and nitrofuryl groups in piperazine derivatives correlate with anti-H. pylori efficacy .
- Synthetic Flexibility : Modular synthesis allows for rapid generation of diverse piperazine libraries, enabling structure-activity relationship (SAR) studies .
Q & A
Q. What are the typical synthetic routes for 1-benzyl-4-[5-(2-chlorophenyl)furan-2-carbothioyl]piperazine, and what key intermediates are involved?
The synthesis involves multi-step reactions starting with the functionalization of the piperazine ring. A common approach includes:
- Step 1 : Formation of the benzyl-piperazine core via alkylation of piperazine with benzyl halides under basic conditions.
- Step 2 : Introduction of the 5-(2-chlorophenyl)furan-2-carbothioyl group via nucleophilic acyl substitution or thioesterification reactions. Key intermediates include 5-(2-chlorophenyl)furan-2-carboxylic acid and its thioacyl chloride derivative .
- Step 3 : Purification using column chromatography or recrystallization, with reaction progress monitored via TLC or HPLC .
Q. How is the structural integrity of this compound validated in academic research?
Structural characterization employs:
- NMR spectroscopy : To confirm the presence of the benzyl group (δ ~4.3 ppm for CH2), furan ring protons (δ ~6.5–7.5 ppm), and piperazine backbone (δ ~2.5–3.5 ppm for N–CH2).
- X-ray crystallography : To resolve the spatial arrangement of the chlorophenyl and furan substituents, ensuring stereochemical accuracy .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z 423.08 for C22H20ClN2O2S) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in DMSO and dichloromethane (~10–20 mg/mL) but poorly soluble in aqueous buffers. Stability in DMSO is maintained for ≤6 months at −20°C .
- Light sensitivity : The thioester group may degrade under prolonged UV exposure; storage in amber vials is recommended .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the furan or piperazine rings) affect bioactivity in this compound class?
- Substituent effects :
- Chlorophenyl group : Enhances binding to hydrophobic pockets in target proteins (e.g., tubulin or neurotransmitter receptors) .
- Benzyl group : Increases lipophilicity, improving blood-brain barrier penetration in neurological studies .
- Methodological approach : Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., kinase inhibition) identifies optimal substituent patterns. For example, replacing 2-chlorophenyl with 3-nitrophenyl reduces IC50 values by 40% in cytotoxicity assays .
Q. What mechanisms underlie its potential anticancer activity, and how are these studied experimentally?
- Tubulin binding : The furan-carbothioyl moiety mimics colchicine, disrupting microtubule dynamics. Confirmation via:
- Fluorescence polarization assays : To measure competitive displacement of colchicine from tubulin .
- Cell cycle analysis : Flow cytometry reveals G2/M phase arrest in treated cancer cells (e.g., HeLa or MCF-7 lines) .
- Apoptosis induction : Western blotting detects caspase-3/7 activation and PARP cleavage .
Q. How can researchers address contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Standardization : Use common cell lines (e.g., NCI-60 panel) and control compounds (e.g., paclitaxel for tubulin studies).
- Meta-analysis : Compare data across studies using normalized metrics (e.g., logP-adjusted potency). Discrepancies may arise from differences in assay conditions (e.g., serum concentration in cell media) or compound purity .
Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?
- Pharmacokinetics :
- Rodent models : Intravenous/oral administration followed by LC-MS/MS analysis of plasma and tissue samples. Reported t1/2 = ~3–5 hours in rats .
- Metabolite identification : Liver microsome assays reveal primary metabolites (e.g., sulfoxide derivatives) .
- Toxicity : Acute toxicity assessed via LD50 in mice; chronic toxicity evaluated through histopathology of liver/kidney sections .
Q. How does the compound interact with neurotransmitter receptors, and what experimental techniques validate these interactions?
- Targets : High affinity for 5-HT1A and D2 receptors due to the piperazine moiety.
- Methods :
- Radioligand binding assays : [3H]-WAY-100635 displacement for 5-HT1A receptor affinity (Ki = ~15 nM) .
- Electrophysiology : Patch-clamp recordings in hippocampal neurons to measure serotonin reuptake inhibition .
Methodological Challenges and Solutions
Q. What strategies mitigate synthetic challenges (e.g., low yields in thioester formation)?
- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to activate carboxylic acids during thioester coupling .
- Solvent selection : Anhydrous THF or DMF improves reaction efficiency by minimizing hydrolysis .
Q. How is the compound’s potential for off-target effects assessed in complex biological systems?
- Proteome-wide profiling : Chemoproteomics using activity-based protein profiling (ABPP) identifies off-target kinase or protease interactions .
- CRISPR-Cas9 screens : Genome-wide knockout libraries highlight pathways sensitive to the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
